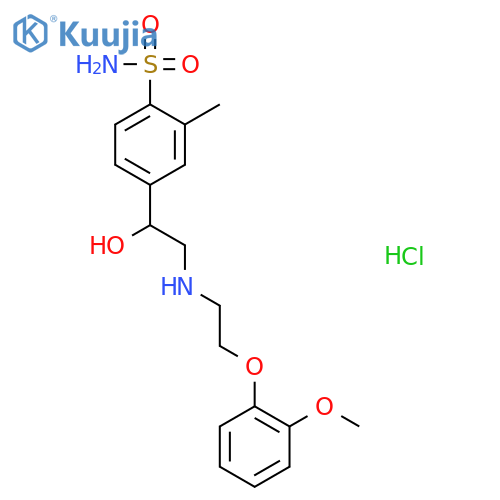Cas no 70958-86-0 (Amosulalol Hydrochloride)

Amosulalol Hydrochloride structure
商品名:Amosulalol Hydrochloride
Amosulalol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (±)-5-[1-Hydroxy-2-[[2-(o-methoxyphenoxy)ethyl]amino]ethyl]-o-toluenesulfonamide monohydrochloride
- Amosulalol hydrochloride
- YM-09538
- Lowgan
- (±)-5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide monohydrochloride
- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide
- 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide hydrochloride (1:1)
- Amosulalol (hydrochloride)
- Q27260271
- CHEBI:31208
- 93633-92-2
- Amosulalol monohydrochloride
- 93633-92-2 ( HCl)
- Amosulalol hydrochloride (JP17)
- 70958-86-0
- 5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride
- AMOSULALOL MONOHYDROCHLORIDE [MI]
- 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
- AMOSULALOL HYDROCHLORIDE [WHO-DD]
- UNII-4O4S698PEE
- YM 09538
- C18H25ClN2O5S
- SCHEMBL50631
- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, monohydrochloride
- Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, hydrochloride, (+-)-
- (+-)-5-Hydroxy-2-(2-(2-methoxyphenoxy)ethylamino)ethyl)-2-methylbenzolsulfonamid hydrochlorid
- Lowgan (TN)
- AMOSULALOL HYDROCHLORIDE [MART.]
- 4O4S698PEE
- D01469
- AKOS016014189
- Amosulalol HCl
- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE, (+/-)-
- DTXSID00918277
- BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE (1:1)
- Amosulalol hydrochloride [JAN]
- 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
- Amosulalol Hydrochloride
-
- インチ: InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
- InChIKey: JRVCPDVOFCWKAG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
計算された属性
- せいみつぶんしりょう: 416.11745
- どういたいしつりょう: 416.1172708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 510
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
じっけんとくせい
- PSA: 110.88
Amosulalol Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A634195-.5mg |
Amosulalol Hydrochloride |
70958-86-0 | .5mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A634195-5mg |
Amosulalol Hydrochloride |
70958-86-0 | 5mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A634195-0.5mg |
Amosulalol Hydrochloride |
70958-86-0 | 0.5mg |
$ 170.00 | 2022-06-07 | ||
| Crysdot LLC | CD12040785-1g |
5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride |
70958-86-0 | 95+% | 1g |
$1488 | 2024-07-24 |
Amosulalol Hydrochloride 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
70958-86-0 (Amosulalol Hydrochloride) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
